molecular formula C12H8N2O B1597574 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile CAS No. 209958-45-2

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Cat. No. B1597574
CAS RN: 209958-45-2
M. Wt: 196.2 g/mol
InChI Key: VDERABPBRHOLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (3FPBN) is a chemical compound that has recently been studied for its potential applications in the field of scientific research. It has been found to be a versatile compound, with multiple potential applications in the laboratory setting.

Scientific Research Applications

Comprehensive Analysis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile Applications

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a compound that features a pyrrole moiety, which is known for its versatility in various scientific applications. Below is a detailed analysis of unique applications of this compound, each presented in a separate section as per your request.

Antimicrobial Agents: Pyrrole derivatives have been identified as potent antimicrobial agents. The incorporation of the pyrrole ring into compounds can enhance their activity against a range of pathogens. For instance, pyrrole-containing analogs have shown efficacy as antibacterial , antifungal , and antiprotozoal agents . This suggests that 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile could be explored for its potential use in developing new antimicrobial drugs.

Anticancer Therapeutics: The pyrrole subunit is a common feature in many anticancer agents. It has been reported that pyrrole-containing compounds can inhibit various cancer cell lines, including those associated with leukemia, lymphoma, and myelofibrosis . Therefore, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile may serve as a valuable scaffold for the design of novel anticancer drugs.

Antiviral Medications: Pyrrole derivatives have been found to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases . This indicates that 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile could be utilized in the synthesis of antiviral medications, particularly those targeting retroviruses like HIV.

Anti-inflammatory Drugs: The pyrrole nucleus is present in several anti-inflammatory drugs. Its presence in drug molecules has been associated with reduced inflammation in various disease models . Consequently, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile might be employed in the development of new anti-inflammatory formulations.

Cardiovascular Disease Biomarkers: Pyrrole-2-carboxaldehyde derivatives, which share a similar structure to 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, have been isolated as biomarkers for cardiovascular diseases . These compounds can be used in the early detection and monitoring of cardiovascular conditions.

Advanced Glycation End-Product (AGE) Inhibitors: The pyrrole-2-carboxaldehyde group is a key component in the formation of AGEs, which are associated with diabetes and aging . Compounds like 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile could potentially be used to inhibit the formation of AGEs, offering therapeutic benefits for diabetes management and anti-aging treatments.

Polymer Synthesis: Pyrrole-containing compounds are utilized as catalysts in polymerization processes . 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile could be investigated for its utility in catalyzing the formation of polymers, which has implications for materials science and engineering.

Spectrochemical Analysis: Due to their unique electronic properties, pyrrole derivatives are used in luminescence chemistry and spectrochemical analysis . 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile may be valuable in developing new compounds for use in spectroscopic methods, aiding in chemical detection and analysis.

properties

IUPAC Name

3-(2-formylpyrrol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-3-1-4-11(7-10)14-6-2-5-12(14)9-15/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDERABPBRHOLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381488
Record name 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile

CAS RN

209958-45-2
Record name 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.